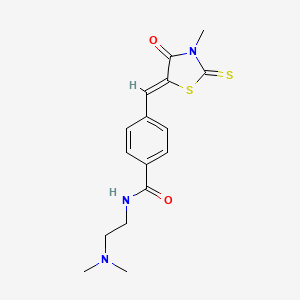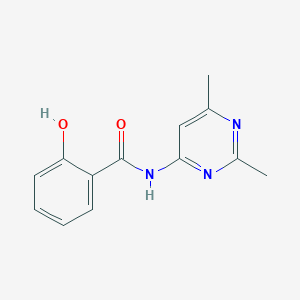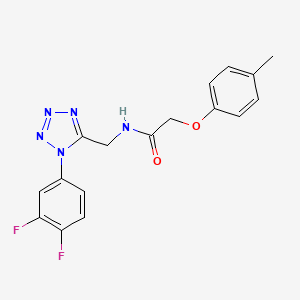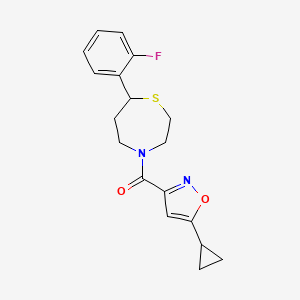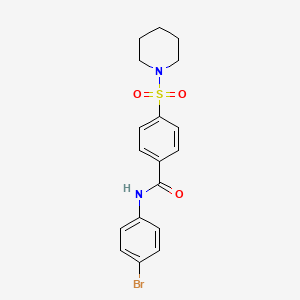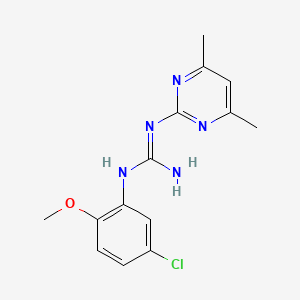
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPP, is an organoguanidine compound that has been widely studied for its potential applications in chemical synthesis, scientific research, and drug development. CMPP is a synthetic compound that is composed of a guanidine group, a 5-chloro-2-methoxyphenyl group, and a 4,6-dimethylpyrimidin-2-yl group. It is a colorless solid at room temperature and has a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have shown significant antifungal effects. For instance, certain dimethylpyrimidin-derivatives have demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Structural and Chemical Properties
The structural and chemical properties of derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have been extensively studied. Research has focused on aspects such as cation tautomerism, twinning, and disorder in various forms of these compounds, providing insights into their molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Antibacterial Properties
Some trisubstituted guanidines and their copper(II) complexes, including derivatives of N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, have been synthesized and characterized for their antibacterial properties. These compounds have shown good bactericidal activity, highlighting their potential in antibacterial applications (Said et al., 2015).
Synthesis and Reactivity
The synthesis and reactivity of these compounds have been a subject of interest, with studies focusing on cyclization processes and the creation of derivatives. These investigations provide valuable information for further pharmaceutical and chemical applications (Shestakov et al., 2011).
Anti-Inflammatory Properties
Research on 4,6-substituted di-(phenyl) pyrimidin-2-amines, related to N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, has revealed significant anti-inflammatory activity, suggesting their therapeutic potential in inflammation-related conditions (Kumar et al., 2017).
Herbicidal Activities
Derivatives of this compound have also shown promising herbicidal activities. Research into their synthesis and biological evaluation has demonstrated their efficacy in inhibiting certain types of weeds, contributing to agricultural science (Fu-b, 2014).
Chemical Reactivity and Biological Evaluation
Further research has explored the chemical reactivity of these compounds, leading to the construction of nitrogen heterocyclic compounds and their biological evaluation. These studies provide insights into the potential therapeutic applications of these derivatives (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)
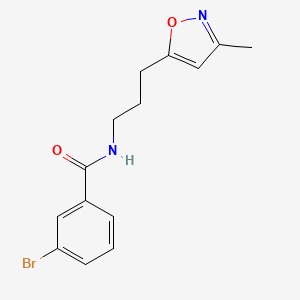
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
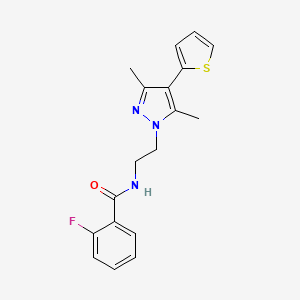
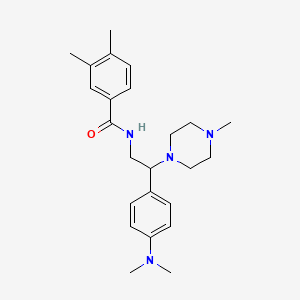
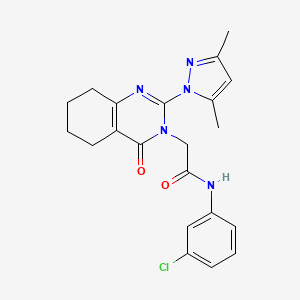
![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)
